Melithiazole N

Natural product chemistry Antifungal discovery Structural biology

Melithiazole N (CAS 248938-54-7) is a fermentation-derived bis-thiazole antibiotic belonging to the β-methoxyacrylate (MOA) class of respiratory chain inhibitors. Originally isolated from myxobacteria strains including Melittangium lichenicola and Archangium gephyra, this compound features the characteristic E-β-methoxyacrylate pharmacophore responsible for potent cytochrome bc1 complex (Complex III) inhibition.

Molecular Formula C20H24N2O5S2
Molecular Weight 436.5 g/mol
Cat. No. B15563070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelithiazole N
Molecular FormulaC20H24N2O5S2
Molecular Weight436.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H24N2O5S2/c1-12(16(25-4)8-17(23)26-5)15(24-3)7-6-13-9-28-18(21-13)14-10-29-19(22-14)20(2)11-27-20/h6-10,12,15H,11H2,1-5H3/b7-6+,16-8+/t12-,15+,20?/m1/s1
InChIKeyCSHVGXQYZMMSBE-GVICJILPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Melithiazole N: Bis-Thiazole β-Methoxyacrylate Antibiotic for Antifungal Research and Respiratory Chain Inhibition Studies


Melithiazole N (CAS 248938-54-7) is a fermentation-derived bis-thiazole antibiotic belonging to the β-methoxyacrylate (MOA) class of respiratory chain inhibitors [1]. Originally isolated from myxobacteria strains including Melittangium lichenicola and Archangium gephyra, this compound features the characteristic E-β-methoxyacrylate pharmacophore responsible for potent cytochrome bc1 complex (Complex III) inhibition [2]. Structurally distinguished by its bis(thiazole) ring system—a feature shared with melithiazols B, E, F, G, H, I, and M—Melithiazole N represents the N-series analog within a 13-member family of MOA fungicides [1].

Why Melithiazole N Cannot Be Substituted with Myxothiazol A or Other Melithiazol Analogs


Despite sharing the β-methoxyacrylate pharmacophore, melithiazols exhibit substantially reduced mammalian cytotoxicity relative to myxothiazol A in mouse cell growth inhibition assays [1]. This differential toxicity profile precludes simple interchangeability between these structurally related MOA inhibitors for applications requiring eukaryotic safety margins. Furthermore, within the melithiazol family itself, structural variations—including the bis(thiazole) system of Melithiazole N versus the thiazoline-thiazole architecture of melithiazols A, D, K, and L—correlate with distinct lipophilicity and biological activity profiles, underscoring that analog selection must be guided by specific experimental requirements rather than assumed class equivalence [2].

Quantitative Differentiation Evidence: Melithiazole N Comparative Data


Bis(Thiazole) vs. Thiazoline-Thiazole Structural Differentiation Within Melithiazol Family

Melithiazole N (3h) belongs to the bis(thiazole) structural subclass of melithiazols, distinguished from the thiazoline-thiazole subclass (melithiazols A, D, K, and L) by the presence of two fully aromatic thiazole rings rather than a thiazoline-thiazole hybrid system [1]. This structural distinction has been correlated with differential lipophilicity and biological activity profiles across the melithiazol series [1].

Natural product chemistry Antifungal discovery Structural biology

Melithiazol Class vs. Myxothiazol A: Reduced Mammalian Cytotoxicity

The melithiazols as a class demonstrate lower toxicity than myxothiazol A and its methyl ester in growth inhibition assays using mouse cell cultures [1]. This class-level differential toxicity represents a key advantage for applications where reduced eukaryotic cell toxicity is required.

Cytotoxicity Antifungal therapeutics Safety profiling

Molecular Weight Differentiation Among Melithiazol Analogs

Melithiazole N (C20H24N2O5S2, MW = 436.545) is distinguished from closely related bis(thiazole) family members by molecular weight. Specifically, it differs from melithiazol B (C20H24N2O4S2, MW = 420.540) by 16 mass units—consistent with the replacement of a prop-1-en-2-yl substituent in melithiazol B with a 2-methyloxiranyl group in Melithiazole N [1].

Medicinal chemistry Compound procurement Analytical characterization

Recommended Research and Procurement Applications for Melithiazole N


Cytochrome bc1 Complex Mechanism Studies Requiring Reduced Eukaryotic Cytotoxicity

Melithiazole N is suitable for biochemical investigations of mitochondrial Complex III (cytochrome bc1) inhibition where the high mammalian cytotoxicity of myxothiazol A presents an experimental confounder. The class-level evidence for reduced mouse cell toxicity [1] supports its use in assays requiring viable eukaryotic systems alongside fungal targets.

Bis(Thiazole) Structural Motif Studies in β-Methoxyacrylate SAR Research

For structure-activity relationship investigations examining the contribution of the bis(thiazole) versus thiazoline-thiazole architecture, Melithiazole N serves as a representative bis(thiazole) analog [1]. Its procurement enables systematic comparison against thiazoline-containing melithiazols (A/D/K/L) to map structural determinants of antifungal potency and lipophilicity.

Natural Product Library Construction for Antifungal Screening

As part of a comprehensive β-methoxyacrylate natural product library, Melithiazole N provides coverage of the bis(thiazole) chemotype originally isolated from Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus [1]. Its inclusion ensures representation of the full structural diversity within the melithiazol family for antifungal discovery campaigns.

Analytical Reference Standard Development for Myxobacterial Metabolite Profiling

With its distinct molecular weight (436.545 g/mol) and retention characteristics, Melithiazole N can serve as a reference standard for LC-MS-based metabolomics studies profiling myxobacterial secondary metabolite production [1]. The 16-mass-unit difference from melithiazol B facilitates unambiguous peak assignment in complex fermentation extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melithiazole N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.